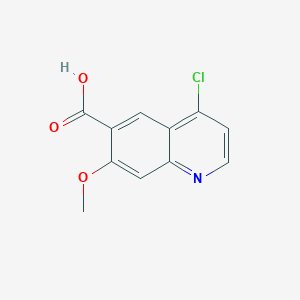

4-Chloro-7-methoxyquinoline-6-carboxylic acid

Vue d'ensemble

Description

4-Chloro-7-methoxyquinoline-6-carboxylic acid is a quinoline derivative with a chlorine atom at the 4-position and a methoxy group at the 7-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives.

Reaction Steps: The compound can be synthesized through a series of reactions, including chlorination, methoxylation, and carboxylation.

Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: After synthesis, the compound is purified through crystallization, distillation, or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions at different positions on the quinoline ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Quinone derivatives and other oxidized forms.

Reduction Products: Hydroquinoline derivatives and other reduced forms.

Substitution Products: Substituted quinoline derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate for Lenvatinib

One of the primary applications of 4-chloro-7-methoxyquinoline-6-carboxylic acid is its use as an intermediate in the synthesis of Lenvatinib, a multi-target receptor tyrosine kinase inhibitor. Lenvatinib is FDA-approved for treating several types of cancer, including radioiodine-refractory differentiated thyroid cancer, unresectable hepatocellular carcinoma, and advanced renal cell carcinoma. The synthesis involves several steps, beginning with nucleophilic substitution reactions that yield key intermediates necessary for producing Lenvatinib .

1.2 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that modifications to the quinoline structure can enhance activity against Mycobacterium tuberculosis (Mtb). Compounds derived from this class have shown promising results in inhibiting both replicating and non-replicating forms of Mtb, which is critical for developing new tuberculosis treatments .

Structure-Activity Relationship Studies

2.1 Design and Synthesis of Derivatives

The structure-activity relationship (SAR) studies have been pivotal in understanding how variations in the chemical structure affect biological activity. For instance, modifications at the C-6 position of the quinoline ring have been systematically evaluated to optimize anti-TB activity. Compounds with specific alkyl substitutions at this position demonstrated improved efficacy against Mtb, highlighting the importance of chemical modifications in drug design .

2.2 Case Studies

A notable case study involved a series of synthesized compounds based on this compound derivatives. The compounds were screened using high-capacity assays to evaluate their effectiveness against non-replicating Mtb phenotypes under low-oxygen conditions. Results showed that certain derivatives retained significant inhibitory activity, suggesting potential for further development as anti-TB agents .

| Compound Structure | Activity Against Mtb | MIC (μg/mL) |

|---|---|---|

| This compound | Moderate | >32 |

| 6-Methyl derivative | High | <16 |

| 6-Ethyl derivative | Low | >51 |

This table summarizes findings from SAR studies where different substitutions on the quinoline ring significantly influenced antimicrobial potency against Mtb.

Mécanisme D'action

The mechanism by which 4-Chloro-7-methoxyquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, triggering signal transduction pathways.

Biomolecules: Interaction with other biomolecules can lead to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound without substitutions.

4-Methylquinoline: A quinoline derivative with a methyl group at the 4-position.

7-Methoxyquinoline: A quinoline derivative with a methoxy group at the 7-position.

Uniqueness: 4-Chloro-7-methoxyquinoline-6-carboxylic acid is unique due to its specific combination of chlorine and methoxy groups, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Activité Biologique

4-Chloro-7-methoxyquinoline-6-carboxylic acid (CAS No. 771464-30-3) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Its structural features, including a chloro group, a methoxy group, and a carboxylic acid functionality, enable it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 236.65 g/mol

- Melting Point : >205 °C

- Appearance : Off-white to light beige solid

This compound exhibits its biological activity primarily through enzyme inhibition and receptor interaction. The compound's carbonyl group can form covalent bonds with nucleophilic sites in proteins, influencing their function. It has been shown to interact with kinases involved in cancer pathways, which is critical for developing targeted therapies .

Anticancer Activity

The compound has demonstrated significant anticancer potential. It plays a role in the synthesis of Lenvatinib, an FDA-approved drug for treating various cancers such as thyroid cancer and renal cell carcinoma. Studies have indicated that it can inhibit specific kinases that regulate cell cycle progression, particularly cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown good activity against several bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. This suggests its potential as a lead compound in developing new antibiotics.

Case Studies and Research Findings

- Inhibition of Kinases :

-

Antimicrobial Screening :

- In vitro assays revealed that the compound exhibited significant antibacterial activity against multiple pathogens. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

- Synthesis and Pharmacological Evaluation :

Data Tables

| Biological Activity | Target Organism/Pathway | Outcome |

|---|---|---|

| Anticancer | CDK4 | Inhibition of cell proliferation |

| Antimicrobial | Staphylococcus aureus | Significant antibacterial effect |

| Anti-inflammatory | Various | Reduced inflammation in vivo |

Propriétés

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-5-9-6(4-7(10)11(14)15)8(12)2-3-13-9/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCUNAOBIJAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.